molecular formula C15H17NO2 B6105876 {4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol

{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol

Cat. No. B6105876
M. Wt: 243.30 g/mol
InChI Key: YFWIVDRUSIYTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which plays a crucial role in lipid metabolism.

Mechanism of Action

{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol exerts its pharmacological effects by inhibiting this compound, which is a key enzyme involved in the synthesis of triglycerides. By inhibiting this compound, this compound reduces the synthesis and accumulation of triglycerides in adipose tissue and liver, leading to improved insulin sensitivity and glucose metabolism. Moreover, it has also been reported to induce apoptosis in cancer cells by modulating the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing body weight, improving glucose metabolism, and inducing apoptosis in cancer cells. It has also been reported to reduce hepatic steatosis and improve liver function in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol is a potent and selective inhibitor of this compound, making it a valuable tool for studying the role of triglycerides in various physiological and pathological conditions. However, its low solubility and poor pharmacokinetic properties limit its use in in vivo studies.

Future Directions

Future research on {4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol should focus on improving its pharmacokinetic properties to enhance its in vivo efficacy. Moreover, its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders, should be explored. Furthermore, the molecular mechanisms underlying its anti-cancer activity should be elucidated to develop more effective cancer therapies.

Synthesis Methods

{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(1-methoxyethyl)aniline to form 4-(3-(1-methoxyethyl)phenyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(3-(1-methoxyethyl)phenyl)-3-aminobenzoic acid, which is further reacted with 2-pyridinecarboxaldehyde to yield this compound.

Scientific Research Applications

{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cancer. It has been shown to effectively reduce body weight and improve glucose metabolism in animal models of obesity and diabetes. Moreover, it has also been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells.

properties

IUPAC Name

[4-[3-(1-methoxyethyl)phenyl]pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(18-2)12-4-3-5-13(8-12)14-6-7-16-15(9-14)10-17/h3-9,11,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWIVDRUSIYTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC(=NC=C2)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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